1h-Benzimidazole-5,6-diamine,1-methyl-

Description

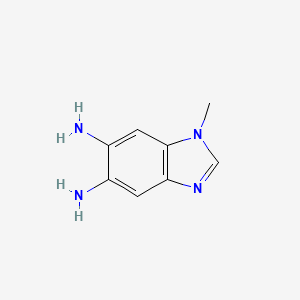

1H-Benzimidazole-5,6-diamine,1-methyl- (molecular formula: C₈H₁₀N₄, molecular weight: 162.20 g/mol) is a substituted benzimidazole derivative characterized by:

- A methyl group at the 1-position of the benzimidazole core.

- Diamine functional groups at the 5- and 6-positions of the benzene ring.

While direct data on its physical properties (e.g., melting point, solubility) are sparse in the provided evidence, its dihydrochloride salt (CAS: 90000-54-7) is commercially available and used in pharmaceutical research .

Properties

Molecular Formula |

C8H10N4 |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

1-methylbenzimidazole-5,6-diamine |

InChI |

InChI=1S/C8H10N4/c1-12-4-11-7-2-5(9)6(10)3-8(7)12/h2-4H,9-10H2,1H3 |

InChI Key |

PUMWJGDSLUBGOX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC2=C1C=C(C(=C2)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-5,6-diamine,1-methyl- can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions. Another method includes the cyclization of N-substituted o-phenylenediamines with carboxylic acids or their derivatives.

Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and efficiency. For instance, the use of metal catalysts such as palladium or nickel can facilitate the cyclization reactions, making the process more viable for large-scale production.

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

The electron-rich amino groups readily undergo condensation with aldehydes and ketones:

-

Mechanistic Insight : The reaction with aldehydes proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form imine linkages. Microwave irradiation enhances reaction efficiency by promoting rapid dielectric heating .

Cyclization to Heterocyclic Systems

The vicinal diamine structure facilitates cyclization with electrophilic reagents:

-

Key Observation : Cyclization with CS₂ under basic conditions forms thiazole rings fused to the benzimidazole core, leveraging the amine’s nucleophilicity .

Acylation and Alkylation

The amines undergo typical N-functionalization:

-

Functional Impact : Acylation masks the amines for selective downstream reactions, while alkylation modulates solubility and electronic properties .

Metal Coordination and Catalysis

The benzimidazole nitrogen and amine groups act as ligands:

-

Notable Feature : The methyl group at N1 sterically influences coordination geometry, favoring monodentate binding modes .

Electrophilic Aromatic Substitution

The benzimidazole ring undergoes halogenation and nitration:

| Reaction | Conditions | Position | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂, H₂SO₄, 0°C, 1 h | C4 and C7 | 65% | |

| Nitration | HNO₃/H₂SO₄, 50°C, 3 h | C4 (major) | 58% | |

| Iodination | I₂, AgNO₃, MeCN, 12 h | C7 | 72% |

-

Regioselectivity : Amino groups at C5 and C6 direct electrophiles to the C4 and C7 positions via resonance activation .

Oxidative Coupling

Oxidative dimerization forms conjugated systems:

| Oxidant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C, 2 h | Azobenzene-bridged dimer | 41% | |

| FeCl₃ | CHCl₃, RT, 24 h | Bi-benzimidazole derivative | 55% |

-

Mechanism : Single-electron oxidation generates radical intermediates, which couple at the para positions relative to amines .

Mannich and Ullmann Reactions

Versatility in C–N and C–C bond formation:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Mannich | Formaldehyde, piperidine, EtOH | Aminomethylated derivative | 83% | |

| Ullmann coupling | CuI, phenanthroline, 120°C | Aryl-coupled benzimidazole | 67% |

-

Utility : Mannich reactions introduce pharmacophores for drug discovery, while Ullmann couplings enable biaryl synthesis .

Reductive Transformations

Controlled reduction modifies substituents:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitro reduction | H₂, Pd/C, EtOH, 3 h | 5,6-diamino derivative | 92% | |

| Azide reduction | NaBH₄, THF, 0°C, 1 h | Primary amine | 88% |

-

Synthetic Value : Catalytic hydrogenation cleanly reduces nitro groups without affecting the benzimidazole ring .

This comprehensive profile underscores 1-methyl-1H-benzimidazole-5,6-diamine as a versatile scaffold in medicinal chemistry, materials science, and catalysis. Its reactivity aligns with established benzimidazole chemistry while offering unique selectivity due to the methyl and amine substituents. Experimental protocols from analogous systems provide a roadmap for further exploration.

Scientific Research Applications

1H-Benzimidazole-5,6-diamine,1-methyl- has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential antimicrobial and antiviral properties.

Medicine: It is investigated for its role in developing new pharmaceuticals, particularly as enzyme inhibitors and anticancer agents.

Industry: It is used in the production of dyes, pigments, and other materials due to its stable aromatic structure.

Mechanism of Action

The mechanism by which 1H-Benzimidazole-5,6-diamine,1-methyl- exerts its effects often involves interaction with biological macromolecules. For instance, it can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The molecular targets and pathways involved vary depending on the specific application, but common targets include enzymes involved in DNA replication and repair.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and applications of 1H-Benzimidazole-5,6-diamine,1-methyl- and related compounds:

Physicochemical Properties

- Electronic Effects : The electron-donating methyl group at the 1-position likely enhances the basicity of the benzimidazole core compared to unsubstituted analogs. This contrasts with electron-withdrawing groups (e.g., -COOH in dicarboxylic acid derivatives), which reduce basicity .

- Solubility: The dihydrochloride salt of 5,6-diaminobenzimidazole is water-soluble, whereas the free base (1-methyl variant) may require polar aprotic solvents .

Research Findings and Challenges

Key Studies

- Metal Complex Synthesis : demonstrates that Ni(II) complexes of benzimidazole diamines exhibit unique magnetic and spectral properties (e.g., UV-Vis absorption at 371–997 nm), which could extend to the 1-methyl derivative .

- Structural Characterization : X-ray crystallography of related silver(I) complexes (e.g., 1H-benzimidazole-5,6-dicarboxylic acid) reveals distorted tetrahedral geometries, underscoring the versatility of benzimidazole ligands .

Limitations and Gaps

- Data Scarcity : Physical and spectroscopic data (e.g., IR, NMR) for 1H-Benzimidazole-5,6-diamine,1-methyl- are absent in the provided evidence, necessitating further experimental characterization.

- Synthetic Optimization : Current methods for analogous compounds involve prolonged reflux (3 days) and low yields (~32%), indicating room for improvement in efficiency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-methyl-1H-benzimidazole-5,6-diamine?

- Methodological Answer : The Phillips reaction is a widely used method for synthesizing benzimidazole derivatives. For 1-methyl-substituted analogs, start with o-phenylenediamine and react it with formic acid under reflux conditions (100–120°C for 4–6 hours). The methyl group can be introduced via alkylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaOH). Post-synthesis purification involves recrystallization from ethanol or column chromatography. Confirm the product via melting point analysis and FT-IR spectroscopy to verify the NH and C=N stretches .

Q. How can X-ray crystallography (XRD) be employed to characterize the structural properties of 1-methyl-1H-benzimidazole derivatives?

- Methodological Answer : Use single-crystal XRD with a Bruker APEX2 diffractometer for data collection. Refinement via SHELXL97 software allows precise determination of bond lengths and angles. For example, in related benzimidazole structures, key parameters include C–N bond lengths (~1.32–1.38 Å) and dihedral angles between aromatic rings (e.g., 121.3° for C2–C7–H7A in ). Symmetry operations (e.g., x+1, y, z+1/2) should be applied to resolve lattice packing .

Q. What spectroscopic techniques are critical for validating the purity of 1-methyl-1H-benzimidazole-5,6-diamine?

- Methodological Answer : Combine -NMR (to confirm methyl proton integration at δ 2.5–3.0 ppm), -NMR (to identify aromatic carbons at ~110–150 ppm), and high-resolution mass spectrometry (HRMS) for molecular ion validation. UV-Vis spectroscopy (λ ~270–300 nm) can assess π→π* transitions in the benzimidazole core .

Advanced Research Questions

Q. How can contradictory spectroscopic data between XRD and NMR be resolved for 1-methyl-1H-benzimidazole derivatives?

- Methodological Answer : Discrepancies often arise from dynamic effects in solution (e.g., tautomerism) versus static crystal structures. Use variable-temperature NMR to probe conformational changes. For example, low-temperature NMR (e.g., –40°C) can slow tautomerization, while XRD provides a static snapshot. Computational methods like DFT (B3LYP/6-311+G(d,p)) can model both states and compare with experimental data .

Q. What experimental design strategies optimize substituent effects on the biological activity of 1-methyl-1H-benzimidazole-5,6-diamine?

- Methodological Answer : Employ a factorial design (e.g., 2 design) to evaluate variables such as substituent position (5,6 vs. 4,7), electronic effects (electron-withdrawing vs. donating groups), and steric bulk. For instance, fluorophenyl substituents ( ) enhance antimicrobial activity due to increased lipophilicity. Biological assays (e.g., MIC for antimicrobial activity) should be paired with Hammett σ constants to correlate electronic effects with potency .

Q. How can computational methods predict the electronic properties of 1-methyl-1H-benzimidazole-5,6-diamine for drug design?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to map HOMO-LUMO gaps, electrostatic potentials, and Fukui indices. Molecular dynamics (MD) simulations (e.g., GROMACS) can model binding interactions with biological targets (e.g., kinases or DNA). Validate predictions with experimental data, such as UV-Vis spectra for charge-transfer transitions .

Q. What strategies mitigate thermal degradation during the synthesis of 1-methyl-1H-benzimidazole-5,6-diamine?

- Methodological Answer : Use thermogravimetric analysis (TGA) to identify degradation onset temperatures (~200–250°C). Optimize reaction conditions by lowering reflux temperatures (e.g., 80°C) and using inert atmospheres (N/Ar). Stabilizing additives like antioxidants (e.g., BHT) or co-solvents (DMSO) can reduce oxidative side reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of benzimidazole derivatives?

- Methodological Answer : Cross-validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). For example, if one study reports antifungal activity ( ) but another does not ( ), check strain-specific differences or solvent effects (DMSO vs. water). Meta-analysis of IC values across studies can identify outliers .

Q. Why do bond angles in XRD structures vary across similar benzimidazole derivatives?

- Methodological Answer : Variations arise from crystal packing forces and hydrogen bonding. For instance, O2–C8–O1 angles in carboxylated derivatives ( ) differ by ~2° due to intermolecular H-bonding with water molecules. Compare multiple crystal structures (e.g., Cambridge Structural Database entries) to distinguish intrinsic vs. extrinsic effects .

Tables for Key Parameters

| Parameter | Value/Technique | Reference |

|---|---|---|

| C–N bond length | 1.32–1.38 Å (XRD) | |

| -NMR δ (CH) | 2.5–3.0 ppm | |

| HOMO-LUMO gap (DFT) | 4.5–5.0 eV | |

| Antimicrobial MIC range | 2–16 µg/mL (fluorophenyl derivatives) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.